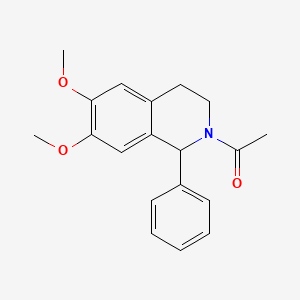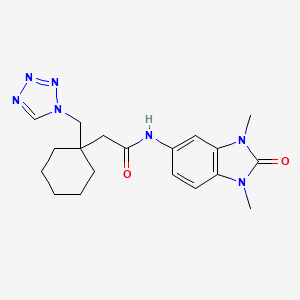![molecular formula C28H28N4O4S2 B12151884 N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12151884.png)
N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzylidene group, a thieno[2,3-d]pyrimidine core, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzylidene group and the acetohydrazide moiety. Common reagents and conditions include the use of strong acids or bases, organic solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, (E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide may be explored as a lead compound for drug development. Researchers aim to optimize its pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved could include inhibition of specific signaling pathways or induction of oxidative stress.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide include other thieno[2,3-d]pyrimidine derivatives and benzylidene acetohydrazides. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of (E)-N’-(3,4-dimethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide lies in its specific combination of functional groups and molecular architecture. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C28H28N4O4S2 |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28N4O4S2/c1-17-8-11-19(12-9-17)32-27(34)25-20-6-4-5-7-23(20)38-26(25)30-28(32)37-16-24(33)31-29-15-18-10-13-21(35-2)22(14-18)36-3/h8-15H,4-7,16H2,1-3H3,(H,31,33)/b29-15- |
InChI 键 |
WUMNXQYNBVGBHU-FDVSRXAVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC(=C(C=C4)OC)OC)SC5=C3CCCC5 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC)SC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12151831.png)

![ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate](/img/structure/B12151842.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12151843.png)
![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12151845.png)
}-N-(2-fluorophenyl)acetamide](/img/structure/B12151853.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12151857.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12151865.png)
![(2Z)-6-benzyl-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12151866.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12151873.png)
![N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B12151878.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151899.png)
![4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12151901.png)
